molecular formula C10H8BrNO2 B6233412 methyl 3-bromo-4-(cyanomethyl)benzoate CAS No. 1069114-89-1

methyl 3-bromo-4-(cyanomethyl)benzoate

Cat. No.: B6233412
CAS No.: 1069114-89-1
M. Wt: 254.1
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Description

Methyl 3-bromo-4-(cyanomethyl)benzoate (C₁₀H₈BrNO₂, MW 254.08) is a substituted benzoate ester featuring a bromine atom at the 3-position and a cyanomethyl group (-CH₂CN) at the 4-position of the aromatic ring . This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, leveraging its reactive bromo and nitrile groups for cross-coupling reactions, nucleophilic substitutions, and cyclizations. Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br and -CH₂CN), which modulate electronic and steric properties for targeted reactivity .

Properties

CAS No.

1069114-89-1

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

The synthesis typically begins with 3-bromo-4-methylbenzoic acid as the primary precursor. Key reagents include:

  • Thionyl chloride (for acylation),

  • Liquid chlorine or N-chlorosuccinimide (for chlorination),

  • Sodium cyanide or potassium cyanide (for cyanation),

  • Phase-transfer catalysts (e.g., cetyl trimethylammonium bromide, PEG-400).

Acylation and Esterification

3-Bromo-4-methylbenzoic acid is converted to its acid chloride using thionyl chloride under reflux (70–80°C, 2–4 hours). Subsequent esterification with anhydrous methanol yields methyl 3-bromo-4-methylbenzoate (85–90% yield).

Chlorination of the Methyl Group

The methyl group at the 4-position undergoes radical chlorination using liquid chlorine at 80–100°C for 6–12 hours, forming methyl 3-bromo-4-(chloromethyl)benzoate . Alternatives like N-chlorosuccinimide (NCS) in carbon tetrachloride reduce side reactions but require UV initiation.

Cyanation via Nucleophilic Substitution

The chloromethyl intermediate reacts with sodium cyanide (1.2–1.5 equivalents) in toluene or acetonitrile. Phase-transfer catalysts (e.g., CTAB) enhance reactivity by solubilizing cyanide ions in organic phases. Refluxing at 100–110°C for 12–18 hours achieves 75–85% conversion.

Optimization of Reaction Conditions

Catalysts and Their Impact

Phase-transfer catalysts significantly improve cyanation efficiency:

CatalystReaction Time (h)Yield (%)Purity (%)
CTAB188098
PEG-400127595
None (control)245085

CTAB facilitates ion-pair formation, accelerating cyanide transfer into the organic phase. PEG-400 offers cost advantages but requires longer reaction times.

Temperature and Time Variables

  • Chlorination : Temperatures >100°C risk over-chlorination, reducing yields by 15–20%.

  • Cyanation : Prolonged reflux (>18 hours) degrades the product, necessitating precise monitoring via GC.

Purification Techniques

Solvent Extraction and Washing

Post-cyanation, the crude product is extracted with 1,2-dichloroethane to separate organic and aqueous layers. Sequential washing with water (3×150 mL) and 5% sodium bicarbonate removes residual cyanide and acids.

Distillation and Crystallization

Solvent removal via vacuum distillation (80–90°C, 0.1 MPa) precedes crystallization from ethanol/water (3:1). Recrystallization yields a white crystalline solid with ≥98% purity.

Comparative Analysis of Industrial vs. Laboratory Methods

ParameterIndustrial ProcessLaboratory-Scale Process
CatalystCTAB (0.5 mol%)PEG-400 (1.0 mol%)
Reaction Volume500–1000 L1–5 L
Yield80–85%70–75%
Purity97–98%90–95%

Industrial processes prioritize catalyst recovery and solvent recycling, reducing costs by ~30%. Laboratory methods favor flexibility in optimizing reaction parameters.

Research Findings and Applications

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives exhibit MICs of <0.03125 μg/mL against Staphylococcus aureus, underscoring its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce different alcohols or amines .

Scientific Research Applications

Methyl 3-bromo-4-(cyanomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(cyanomethyl)benzoate involves its interaction with various molecular targets. The bromine atom and cyanomethyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Ethyl 3-Bromo-4-Cyanobenzoate

  • Structure: Ethyl ester with a cyano (-CN) group directly attached to the benzene ring (C₁₀H₉BrNO₂, MW 268.09) .
  • Substituent Position: The cyano group at the 4-position (vs. cyanomethyl in the target compound) reduces steric bulk, favoring reactions requiring planar transition states.
  • Applications: Used in medicinal chemistry for its direct cyano group, which facilitates nitrile-to-amide transformations .

Methyl 3-Bromo-4-(Trifluoromethyl)Benzoate

  • Structure : Trifluoromethyl (-CF₃) substituent at the 4-position (C₉H₆BrF₃O₂, MW 283.04) .
  • Key Differences :
    • Electron-Withdrawing Effect : The -CF₃ group is more electronegative than -CH₂CN, enhancing resistance to electrophilic substitution.
    • Stability : Fluorine atoms improve metabolic stability, making this compound suitable for agrochemical applications .
  • Applications : Preferred in fluorinated drug candidates due to enhanced bioavailability and stability .

Methyl 4-Chloro-3-(Cyanomethyl)Benzoate

  • Structure: Chlorine at the 4-position and cyanomethyl at the 3-position (C₁₀H₈ClNO₂, MW 209.63) .
  • Key Differences :
    • Halogen Size : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine, enabling faster nucleophilic substitutions.
    • Electronic Effects : The chloro group is less electron-withdrawing than bromo, altering regioselectivity in aromatic reactions .
  • Applications : Intermediate in antihypertensive drug synthesis due to balanced reactivity and stability .

Methyl 3-Bromo-4-(Methoxymethyl)Benzoate

  • Structure : Methoxymethyl (-CH₂OCH₃) substituent at the 4-position (C₁₀H₁₁BrO₃, MW 259.10) .
  • Key Differences :
    • Polarity : The methoxymethyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
    • Reactivity : The ether group is less reactive than nitriles, limiting participation in cycloaddition or nitrile-specific reactions .
  • Applications : Used in polymer chemistry for its oxygen-containing functional group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Highlights Applications
Methyl 3-bromo-4-(cyanomethyl)benzoate C₁₀H₈BrNO₂ 254.08 Br (3-), -CH₂CN (4-) Nitrile cyclization, Suzuki couplings Pharmaceuticals, agrochemicals
Ethyl 3-bromo-4-cyanobenzoate C₁₀H₉BrNO₂ 268.09 Br (3-), -CN (4-) Direct cyano functionalization Medicinal chemistry
Methyl 3-bromo-4-(trifluoromethyl)benzoate C₉H₆BrF₃O₂ 283.04 Br (3-), -CF₃ (4-) Enhanced metabolic stability Fluorinated drugs
Methyl 4-chloro-3-(cyanomethyl)benzoate C₁₀H₈ClNO₂ 209.63 Cl (4-), -CH₂CN (3-) Faster nucleophilic substitutions Antihypertensive agents
Methyl 3-bromo-4-(methoxymethyl)benzoate C₁₀H₁₁BrO₃ 259.10 Br (3-), -CH₂OCH₃ (4-) Hydrogen-bonding solubility Polymer chemistry

Q & A

Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic substitution?

  • Methodological Answer : Conduct variable-temperature NMR to monitor reaction progress. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Compare leaving group abilities (Br⁻ vs. CN⁻) in different solvents. Conflicting rate data may indicate competing mechanisms (e.g., SN1 vs. SN2) .

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